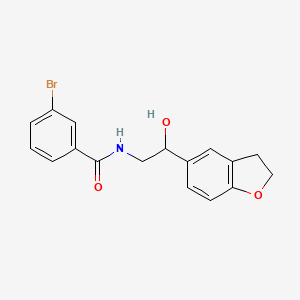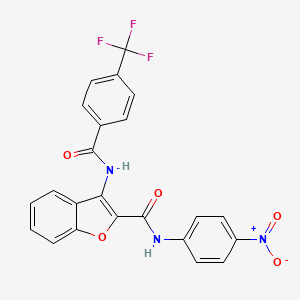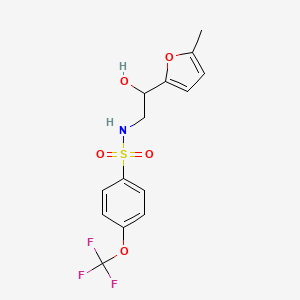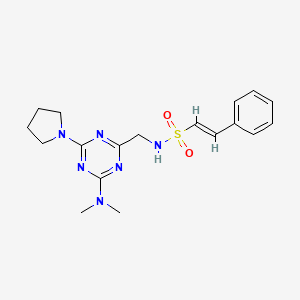![molecular formula C15H13FN2O2 B2845758 N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide CAS No. 2361638-52-8](/img/structure/B2845758.png)
N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that acts as an inhibitor of 5-lipoxygenase-activating protein (FLAP), a protein that plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators.
Mécanisme D'action
The N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide inhibitor exerts its pharmacological effects by inhibiting the activity of this compound, which is a protein that is involved in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a crucial role in the pathogenesis of several diseases. By inhibiting the activity of this compound, the this compound inhibitor prevents the formation of leukotrienes, thereby reducing inflammation and associated symptoms.
Biochemical and Physiological Effects:
The this compound inhibitor has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of leukotrienes, which are known to play a significant role in inflammation. The this compound inhibitor has also been shown to reduce the infiltration of inflammatory cells into the lungs, which is a hallmark of asthma and COPD. Additionally, the this compound inhibitor has been shown to reduce the size of atherosclerotic lesions in animal models, indicating its potential use in the treatment of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
The N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide inhibitor has several advantages for lab experiments. It is a small molecule that is easy to synthesize and has good bioavailability. It has also been extensively studied, and its pharmacological effects are well understood. However, the this compound inhibitor also has some limitations. It has a short half-life, which may limit its effectiveness in vivo. Additionally, its mechanism of action is specific to the inhibition of this compound, which may limit its use in diseases that are not associated with leukotriene production.
Orientations Futures
There are several future directions for the research on the N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide inhibitor. One potential direction is the development of more potent and selective this compound inhibitors. Another direction is the investigation of the this compound inhibitor's potential use in other diseases that are associated with inflammation, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the this compound inhibitor's potential use in combination with other anti-inflammatory agents should be explored. Finally, the this compound inhibitor's pharmacokinetics and pharmacodynamics should be further studied to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide is a complex process that involves several steps. The first step is the synthesis of 6-(4-Fluorophenoxy)pyridin-2-amine, which is achieved by reacting 4-fluoroaniline with 2-bromo-6-(chloromethyl)pyridine. The resulting intermediate is then treated with propargyl bromide to yield this compound.
Applications De Recherche Scientifique
The N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases that are associated with inflammation. It has been shown to be effective in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis. The this compound inhibitor works by blocking the production of leukotrienes, which are known to play a significant role in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
N-[[6-(4-fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-2-14(19)17-10-12-4-3-5-15(18-12)20-13-8-6-11(16)7-9-13/h2-9H,1,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJZBFOLXSJELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC(=CC=C1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B2845676.png)


![N-(3-chloro-4-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2845680.png)
![(Z)-3-(2-fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2845681.png)



![3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2845692.png)
![N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2845694.png)
![2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride](/img/no-structure.png)
![5-[3-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2845698.png)